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molecular formula C14H13N3OS B8342647 5-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine

5-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine

Cat. No. B8342647
M. Wt: 271.34 g/mol
InChI Key: PEJHEZUYSMYMAF-UHFFFAOYSA-N
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Patent
US08163928B2

Procedure details

6-Methoxy-1,3-benzothiazole (0.100 g, 0.61 mmol) and 5-bromo-N-methylpyrimidin-2-amine (0.171 g, 0.91 mmol) were reacted according to the procedure used for the preparation of 2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole with the exception that the reaction was heated at 170° C. in a microwave reactor for 1.5 h. The reaction mixture was diluted with EtOAc and water and the mixture was filtered. The phases were separated and the aqueous layer was extracted with EtOAc (3×). The organic phase was washed with brine (2×), dried (MgSO4) and concentrated under vacuum. Flash chromatography (Heptane/EtOAc gradient) gave the title compound (54 mg) as a yellow solid. 1H NMR (CHLOROFORM-d) δ 8.93 (s, 2H) 7.91 (d, 1H) 7.35 (d, 1H) 7.10 (dd, 1H) 5.53 (br s, 1H) 3.90 (s, 3H) 3.11 (d, 3H); MS m/z (M+H) 273.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.171 g
Type
reactant
Reaction Step One
Name
2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:11]=[CH:10][C:6]2[N:7]=[CH:8][S:9][C:5]=2[CH:4]=1.Br[C:13]1[CH:14]=N[C:16]([NH:19][CH3:20])=[N:17][CH:18]=1.[CH3:21][O:22]C1N=CC(C2SC3C=CC=CC=3N=2)=CN=1.[CH3:38]COC(C)=O>O>[CH3:21][O:22][C:11]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:13]3[CH:14]=[CH:38][C:16]([NH:19][CH3:20])=[N:17][CH:18]=3)=[N:7][C:6]=2[CH:10]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
COC1=CC2=C(N=CS2)C=C1
Name
Quantity
0.171 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)NC
Step Two
Name
2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=C(C=N1)C=1SC2=C(N1)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×)
WASH
Type
WASH
Details
The organic phase was washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(N=C(S2)C=2C=CC(=NC2)NC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 54 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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